molecular formula C17H16ClN3O2 B7696779 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole

Cat. No. B7696779
M. Wt: 329.8 g/mol
InChI Key: BFDOGVPOJCQRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antifungal activity against certain fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole in lab experiments is its potential as a multifunctional agent. It has been found to have activity against cancer, inflammation, and fungal infections, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to study its potential as an antipsychotic and anxiolytic agent. Additionally, its potential as a drug delivery system for other compounds could also be explored. Finally, more research could be done on its potential as a treatment for fungal infections.

Synthesis Methods

The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole involves the reaction between 4-chloro-3-nitropyridine and 2-methoxy-5-propyl-1,3,4-oxadiazole in the presence of a reducing agent such as tin (II) chloride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained after purification using column chromatography.

Scientific Research Applications

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-propyl-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antifungal activity. It has also been found to have potential as an antipsychotic and anxiolytic agent.

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-3-4-15-20-16(21-23-15)13-9-10-14(19-17(13)22-2)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOGVPOJCQRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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